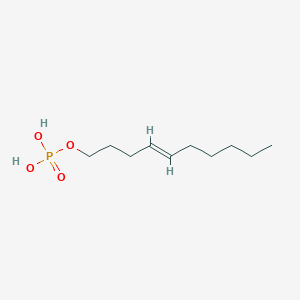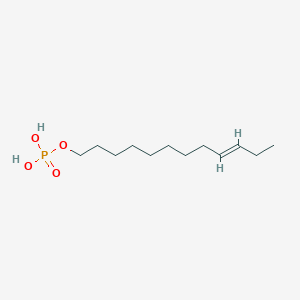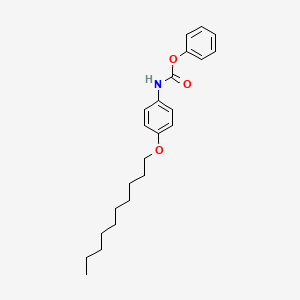
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- is a complex organic compound with a unique structure that includes a hexanamide backbone, a pyrrolidinyl group, and a hydroxy-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinyl ring.
Attachment of the Hydroxy-Methylphenyl Group:
Formation of the Hexanamide Backbone: The final step involves the formation of the hexanamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets. The hydroxy-methylphenyl moiety can interact with enzymes or receptors, leading to changes in their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide, N-(3-(2-(2-(2-hydroxyphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-: Similar structure but lacks the methyl group on the phenyl ring.
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-piperidinyl)propyl)-: Similar structure but contains a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- is unique due to the presence of the hydroxy-methylphenyl moiety, which can enhance its biological activity and specificity
Propriétés
Numéro CAS |
126640-99-1 |
|---|---|
Formule moléculaire |
C22H34N2O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[3-[2-[2-(2-hydroxy-6-methylphenyl)-2-oxoethyl]pyrrolidin-1-yl]propyl]hexanamide |
InChI |
InChI=1S/C22H34N2O3/c1-3-4-5-12-21(27)23-13-8-15-24-14-7-10-18(24)16-20(26)22-17(2)9-6-11-19(22)25/h6,9,11,18,25H,3-5,7-8,10,12-16H2,1-2H3,(H,23,27) |
Clé InChI |
LZFMYZNYVOKFEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


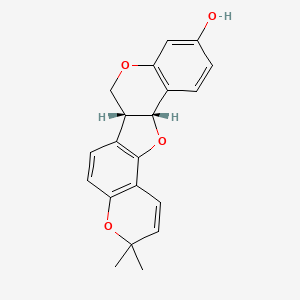
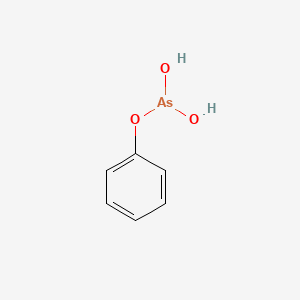
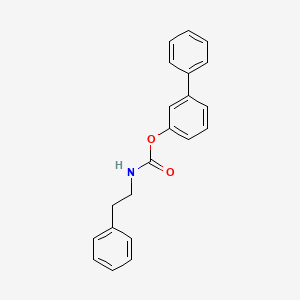
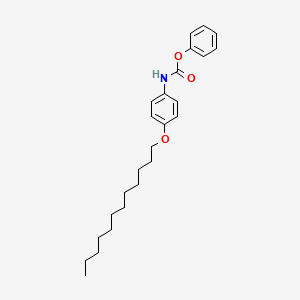
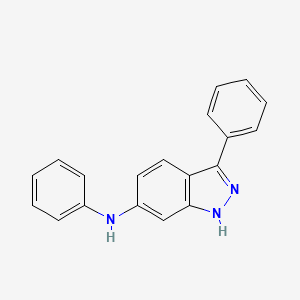

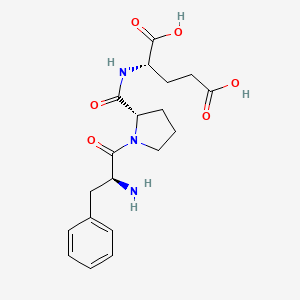
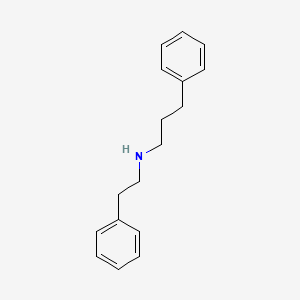
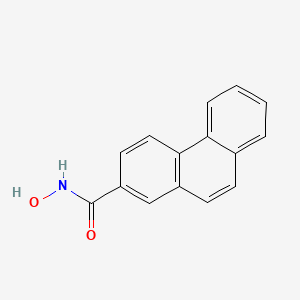
![N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[(2-hydroxy-3-phenylpropanoyl)amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B10852605.png)
